5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene
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Overview
Description
5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl, difluoro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-difluoro-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The presence of electron-withdrawing groups like difluoro and trifluoromethyl enhances the reactivity of the bromomethyl group by stabilizing the transition state and the resulting anion.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(trifluoromethyl)benzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-1,3-difluoro-2-(trifluoromethyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
5-(Methyl)-1,3-difluoro-2-(trifluoromethyl)benzene: Lacks the halogen group, making it less reactive in substitution and oxidation reactions.
Uniqueness
5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene is unique due to the combination of bromomethyl, difluoro, and trifluoromethyl groups, which confer distinct reactivity and properties. The presence of these electron-withdrawing groups enhances the compound’s reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-(bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-3-4-1-5(10)7(6(11)2-4)8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKIKLPAPLXEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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